molecular formula C15H15N7O B2496676 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide CAS No. 2310098-20-3

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide

Cat. No.: B2496676
CAS No.: 2310098-20-3
M. Wt: 309.333
InChI Key: OWXOKWDNRJHMDR-UHFFFAOYSA-N
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Description

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide is a useful research compound. Its molecular formula is C15H15N7O and its molecular weight is 309.333. The purity is usually 95%.
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Biological Activity

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes an azetidine ring linked to a triazolo-pyridazine moiety. The presence of these heterocyclic structures is often associated with various pharmacological properties, making this compound a candidate for further research.

Structural Characteristics

The molecular formula of this compound is C14_{14}H15_{15}N5_{5}O. The structural features include:

  • Azetidine Ring : A four-membered saturated ring that contributes to the rigidity and conformational stability of the molecule.
  • Triazolo-Pyridazine Moiety : This heterocyclic component enhances the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Anticancer Properties

Studies have shown that compounds containing triazole and pyridazine rings possess significant anticancer activity. For instance:

  • Cytotoxicity : Preliminary data suggest that this compound may inhibit the proliferation of various cancer cell lines by targeting key proteins involved in cell survival pathways .
Compound NameStructural FeaturesBiological Activity
N-(4-methoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidineSimilar piperidine and triazole structureAnticancer properties
3-[3-chloro phenyl]-5-(triazolopyridazine) derivativesContains triazole and phenyl groupsPotential anti-inflammatory effects
7-[2-methyl-[1,2,4]triazolo[4,3-a]pyridin]-5-fluorobenzamideContains triazole and pyridine ringsAnticancer activity

Anti-inflammatory Activity

Compounds with similar structural features have also been noted for their anti-inflammatory properties. The triazole moiety is often linked to the modulation of inflammatory pathways, suggesting potential therapeutic applications in conditions characterized by chronic inflammation .

Antimicrobial Activity

Research has indicated that derivatives of triazole and pyridazine compounds can exhibit antibacterial properties against various pathogens such as Escherichia coli and Pseudomonas aeruginosa. This suggests potential applications in treating infections caused by resistant bacterial strains .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

  • Synthesis and Characterization : The synthesis of similar compounds has been achieved through various methods including heterocyclization. Characterization techniques such as NMR and mass spectrometry have been employed to confirm structural integrity and purity .
  • Molecular Modeling Studies : Computational studies have provided insights into the binding affinities of these compounds to specific biological targets. Such studies are crucial for understanding the mechanism of action at a molecular level .

Properties

IUPAC Name

N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N7O/c1-20(15(23)11-4-6-16-7-5-11)12-8-21(9-12)14-3-2-13-18-17-10-22(13)19-14/h2-7,10,12H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXOKWDNRJHMDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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